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Compound of Interest

Compound Name: 4-Aminopyridine-2-carboxylic acid

Cat. No.: B016592 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of

4-Aminopyridine-2-carboxylic acid, a crucial intermediate in the development of

pharmaceuticals and other specialty chemicals. The protocols outlined below are designed for

robustness and scalability, ensuring high yield and purity.

Introduction
4-Aminopyridine-2-carboxylic acid, also known as 4-aminopicolinic acid, is a key building

block in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine ring

with both an amino and a carboxylic acid group, allows for versatile chemical modifications,

making it an important intermediate in the synthesis of various active pharmaceutical

ingredients (APIs), particularly those targeting neurological disorders.[2] This document details

two distinct and scalable synthetic routes to this valuable compound.

Data Summary
The following table summarizes the key quantitative data for the two primary synthesis routes

described in this document, allowing for a direct comparison of their efficiency and resource

requirements.
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Parameter
Route 1: Reductive
Dechlorination of Picloram

Route 2: From Picolinic
Acid N-oxide

Starting Material

Picloram (4-amino-3,5,6-

trichloropyridine-2-carboxylic

acid)

Picolinic Acid N-oxide

Key Reagents 10% Pd/C, LiOH, H₂, HCl
H₂SO₄, fuming HNO₃, Pd/C,

Acetic Acid, Acetic Anhydride

Overall Yield 99%[3] ~47% (over two steps)[1]

Product Purity
High (LCMS analysis provided)

[3]
High (recrystallized solid)[1]

Reaction Steps 1 2

Key Conditions
Hydrogenation at 40-70°C and

45 PSI[3]

Nitration at 120-130°C;

Hydrogenation at room

temperature and 60 PSI[1]

Experimental Protocols
Route 1: Scale-up Synthesis via Reductive
Dechlorination of Picloram
This protocol describes a high-yield, one-step synthesis of 4-Aminopyridine-2-carboxylic
acid from the commercially available herbicide, Picloram.[3]

Materials:

Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid)

10% Palladium on activated carbon (Pd/C)

10% aqueous Lithium Hydroxide (LiOH) solution

Hydrogen (H₂) gas

Concentrated Hydrochloric Acid (HCl)
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Diatomaceous earth (Celite)

Water

Equipment:

High-pressure reactor equipped with a stirrer and temperature control

Filtration apparatus

Standard laboratory glassware

Procedure:

Reaction Setup: In a high-pressure reactor, prepare a thick suspension of Picloram (8 g, 33

mmol) and 10% Pd/C (1.2 g) in a 10% aqueous LiOH solution (44 mL).[3]

Hydrogenation: Purge the reactor twice with hydrogen gas. Pressurize the reactor with

hydrogen to 45 PSI and stir the mixture at 40°C for 4 hours.[3]

Heating: Increase the temperature to 70°C and continue stirring for an additional 12 hours.[3]

Work-up: Cool the suspension to room temperature and filter it through a pad of

diatomaceous earth.[3]

Precipitation: Acidify the filtrate to a pH of 3 using concentrated HCl (approximately 3.5 mL).

A precipitate will form.[3]

Isolation and Drying: Collect the solid product by filtration and dry it overnight under high

vacuum to yield 4-Aminopyridine-2-carboxylic acid as a beige solid (4.6 g, 99% yield).[3]

Analytical Data:

LCMS: m/z 139.1 (M + H)⁺, retention time = 0.21 min.[3]

Route 2: Synthesis from Picolinic Acid N-oxide
This two-step protocol, adapted from the work of Beatty and Bawa, provides an alternative

route starting from picolinic acid N-oxide.[1]
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Step 1: Preparation of 4-Nitropicolinic Acid N-oxide

Materials:

Picolinic acid N-oxide

Concentrated Sulfuric Acid (H₂SO₄)

Fuming Nitric Acid (HNO₃)

Water

Equipment:

Round-bottom flask with a stirrer and temperature control

Standard laboratory glassware

Procedure:

Reaction Setup: In a flask, prepare a pre-cooled mixture of concentrated H₂SO₄ (63 cm³)

and fuming HNO₃ (18 cm³).[1]

Addition of Starting Material: Dissolve picolinic acid N-oxide (10 g, 71.94 mmol) in the acid

mixture, ensuring the temperature remains below 10°C.[1]

Heating: Heat the resulting clear mixture to 120-130°C for 2.5 hours.[1]

Work-up and Precipitation: Cool the reaction to room temperature and pour it into water (367

cm³). Store the diluted mixture in a freezer overnight to allow for precipitation.[1]

Isolation: Collect the resulting yellow precipitate by filtration and dry in vacuo to yield 4-

nitropicolinic acid N-oxide as a pale yellow solid (7.03 g, 53% yield). No further purification is

typically required.[1]

Step 2: Preparation of 4-Aminopicolinic Acid

Materials:
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4-Nitropicolinic Acid N-oxide

Glacial Acetic Acid

Acetic Anhydride

Palladium on carbon (Pd/C)

Hydrogen (H₂) gas

Ethanol

Water

Equipment:

High-pressure reactor or hydrogenation apparatus

Filtration apparatus

Standard laboratory glassware

Procedure:

Reaction Setup: Dissolve 4-Nitropicolinic Acid N-Oxide (6.80 g, 36.96 mmol) in warm glacial

acetic acid (300 cm³) and acetic anhydride (13 cm³).[1]

Hydrogenation: Add Pd/C (2.92 g) to the mixture and stir for 48 hours at room temperature

under a hydrogen atmosphere (60 psi).[1]

Work-up: Filter the mixture through celite and remove the solvent under reduced pressure.[1]

Purification: Recrystallize the crude product from a hot mixture of water and ethanol (1:6 v/v)

to give 4-aminopicolinic acid as a white solid (2.42 g, 47% yield).[1]

Analytical Data:

Melting Point: 266-268°C (from H₂O/EtOH)[1]
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IR (KBr, cm⁻¹): 3340-3275 (br), 3196-3081 (br), 1634 (s), 1391 (s)[1]

¹H NMR (D₂O, 300 MHz, ppm): δ 7.82 (1H, s, ArCH), 6.95 (1H, s, ArCH), 6.41 (1H, s, ArCH)

[1]

Visualization of Experimental Workflows

Route 1: Reductive Dechlorination
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Caption: Workflow for the synthesis of 4-Aminopyridine-2-carboxylic acid via reductive

dechlorination.

Route 2: From Picolinic Acid N-oxide

Picolinic Acid N-oxide Nitration
(H₂SO₄, fuming HNO₃, 120-130°C) Precipitation & Filtration 4-Nitropicolinic Acid N-oxide Hydrogenation

(Pd/C, H₂, AcOH, Ac₂O, 60 PSI) Filtration & Solvent Removal Recrystallization
(H₂O/EtOH) 4-Aminopyridine-2-carboxylic Acid
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Caption: Workflow for the synthesis of 4-Aminopyridine-2-carboxylic acid from picolinic acid

N-oxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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